![molecular formula C11H18ClNO B2789824 N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide CAS No. 312713-11-4](/img/structure/B2789824.png)
N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide
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Overview
Description
“N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide” is a chemical compound. The bicyclo[2.2.1]heptane part of the molecule is a saturated hydrocarbon . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide have been shown to afford a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides with benzylamine and benzylpiperazine led to the chemo- and regioselective opening of the epoxy ring .Mechanism of Action
The exact mechanism of action of N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide is not fully understood, but it is believed to act primarily as a modulator of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. This compound has been shown to enhance the activity of GABA receptors, leading to an overall increase in inhibitory neurotransmission. This, in turn, can result in a variety of pharmacological effects, including analgesia, anti-inflammatory effects, and anticonvulsant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In studies on rats, this compound has been shown to reduce pain sensitivity, decrease inflammation, and prevent seizures. It has also been shown to have sedative effects, as well as effects on motor coordination and learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide in lab experiments is its relatively low toxicity and high selectivity for GABA receptors. This makes it a useful tool for studying the effects of GABAergic neurotransmission on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other GABAergic drugs. This can make it difficult to achieve therapeutic effects in vivo without using high doses, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for research on N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide. One area of interest is its potential use as a treatment for chronic pain. This compound has been shown to have analgesic effects in animal models, and further research is needed to determine its effectiveness in humans. Another area of interest is its potential use as a treatment for epilepsy. This compound has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its effectiveness in humans. Finally, there is interest in exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with bicyclo[2.2.1]hept-2-ene in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 100-102°C. The purity of the compound can be verified using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide has been used in a variety of scientific research applications, particularly in the fields of pharmacology and neuroscience. It has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent, as well as for its effects on the central nervous system.
properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO/c1-7(13-11(14)6-12)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFYGYUBWEGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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